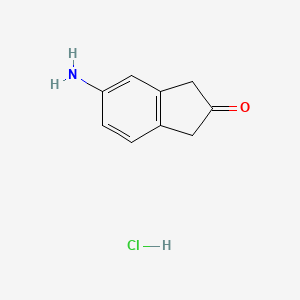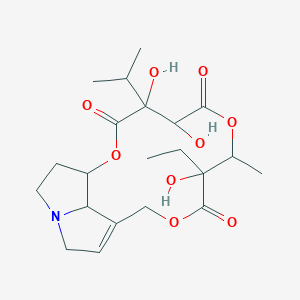![molecular formula C11H9BCl3F4N3 B3034065 2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate CAS No. 1353251-02-1](/img/structure/B3034065.png)
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Overview
Description
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a useful research compound. Its molecular formula is C11H9BCl3F4N3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Various derivatives of bridgehead nitrogen heterocycles, including [1,2,4]triazolo[1,5-a]pyridin-1-ium tetrafluoroborates and pyrido[2,1-f][1,2,4]triazin-9-ium derivatives, have been synthesized from pyrylium salts and amidrazones. These compounds have been explored for their potential in various chemical transformations and synthesis applications (Molina, Tárraga, Vilaplana, Hurtado, & Lorenzo, 1983).
- Another study focused on the synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles, showcasing the utility of these heterocyclic compounds in producing aromatic anions for further chemical modifications (Dulcere, Tawil, & Santelli, 1990).
Advanced Materials and Electrochemistry
- Research into electrochromic properties and conducting copolymers has also been conducted, with compounds such as 2-benzyl-5,12-dihydro-2H-pyrrolo[3′,4′:2,3][1,4]dioxocino[6,7-b]quinoxaline (DPOQ) showing promise in the development of new materials and electrochromic devices (Beyazyildirim, Camurlu, Yilmaz, Güllü, & Toppare, 2006).
Drug Synthesis and Cytotoxic Activity
- In the field of drug synthesis and pharmacology, new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione have been synthesized and evaluated for their cytotoxic activity. This research highlights the role of these heterocyclic compounds in developing potential therapeutic agents (Azab, Aly, & Gobouri, 2017).
Biological and Corrosion Inhibition Studies
- The study of the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid is another significant application. These compounds have been evaluated for their efficiency in corrosion protection, which is vital in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
Triazolium catalysts, which this compound is a type of, are used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular stetter reactions . This suggests that the compound could potentially interact with its targets to induce similar reactions.
Biochemical Pathways
It is known that triazole compounds can show versatile biological activities . This suggests that the compound could potentially affect multiple biochemical pathways in the body.
Pharmacokinetics
It is known that triazole derivatives have good pharmacokinetic and pharmacodynamic properties . This suggests that the compound could potentially have favorable ADME properties, contributing to its bioavailability.
Result of Action
It is known that triazole derivatives have significant biological properties including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of triazole derivatives can be influenced by the design of the molecule . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by its structural characteristics and the environment in which it is used.
Properties
IUPAC Name |
2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N3.BF4/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3,4)5/h4-6H,1-3H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZSSAMEWBERGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BCl3F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


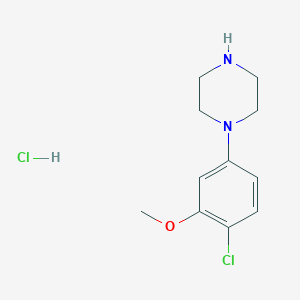
![7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3033983.png)
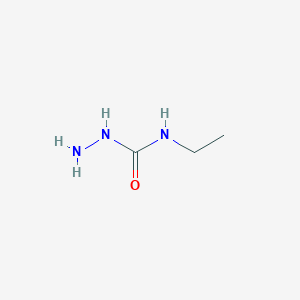


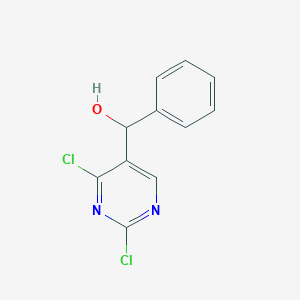
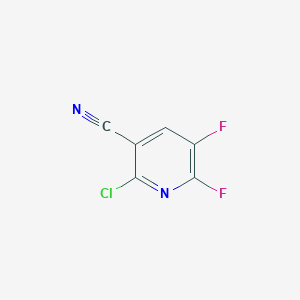
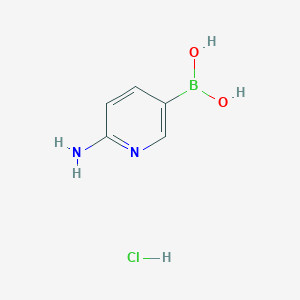
![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)
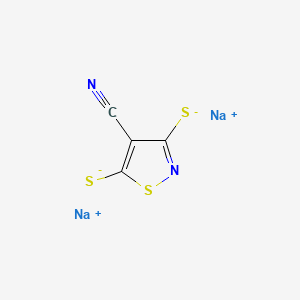
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)
